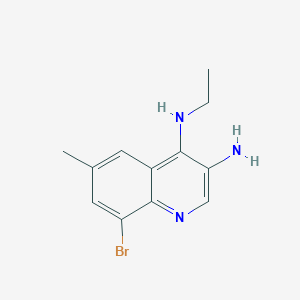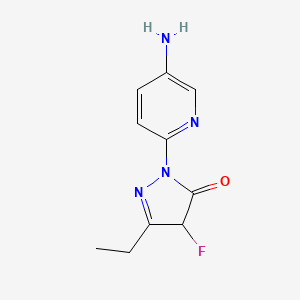
1-(5-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the amino group on the pyridine ring and the fluorine atom on the pyrazole ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-aminopyridine with ethyl acetoacetate, followed by cyclization and fluorination steps. The reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(5-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 1-(5-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole ring and amino group, making them structurally similar.
Triazoles: Another class of nitrogen-containing heterocycles with similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring and various substituents, exhibiting diverse chemical and biological properties .
Uniqueness
1-(5-Aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one is unique due to the combination of its structural features, including the amino group, ethyl group, and fluorine atom. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C10H11FN4O |
|---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
2-(5-aminopyridin-2-yl)-5-ethyl-4-fluoro-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H11FN4O/c1-2-7-9(11)10(16)15(14-7)8-4-3-6(12)5-13-8/h3-5,9H,2,12H2,1H3 |
InChI Key |
GNBIOFPISNDXBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=O)C1F)C2=NC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


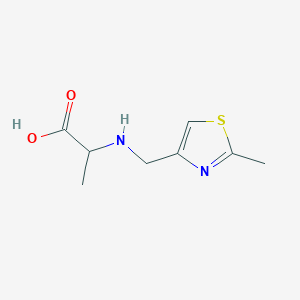
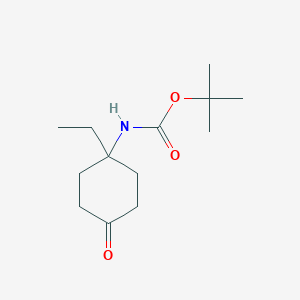

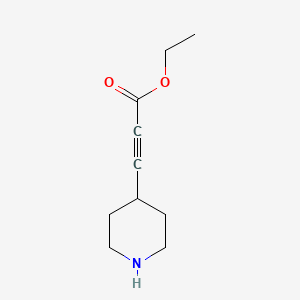
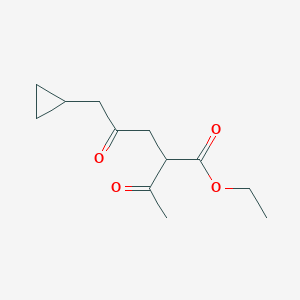
![4-Boc-9-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13204843.png)
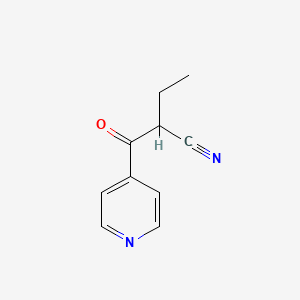
![(2-Amino-7,7-dimethylbicyclo[2.2.1]heptan-1-YL)methanol](/img/structure/B13204860.png)

